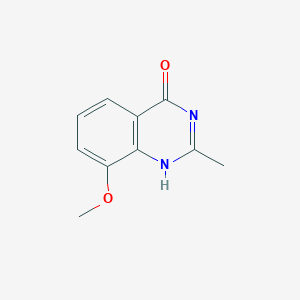
8-Methoxy-2-methyl-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Methoxy-2-methyl-4(3H)-quinazolinone and its derivatives involves various chemical pathways and methodologies, aiming to explore its potential as a pharmacological agent. For example, a study detailed the synthesis of quinazolinone derivatives, including spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, alongside density functional theory (DFT) calculations. These compounds were evaluated for antimicrobial activities and showed potential as antimicrobial agents (Sarkar et al., 2021).
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methyl-4(3H)-quinazolinone has been analyzed using various computational methods, including DFT, to illustrate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential. These computational studies provide insights into the electronic and structural features critical for its biological activity and chemical reactivity.
Chemical Reactions and Properties
Quinazolinones, including 8-Methoxy-2-methyl-4(3H)-quinazolinone, undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions include cyclocondensation and elimination processes, facilitating the synthesis of biologically important derivatives. The absence of heavy-metal catalysts and oxidants in some synthesis pathways highlights the compound's compatibility with green chemistry principles (Cheng et al., 2014).
Applications De Recherche Scientifique
Drug Design and Pharmaceutics : 2-methyl-3-substituted quinazolin-4(3H)-one derivatives have been synthesized using catalyst-free synthesis, showing potential for drug design and pharmaceutics (Ajani et al., 2017).
Antibacterial Agents : Quinazoline-4(3H)-ones demonstrate potential as antibacterial agents, offering new possibilities in medicinal chemistry to counter antibiotic resistance (Tiwary et al., 2016).
Analgesic Drugs : Compounds like quinazolin-4(3H)-one, 2-methyl-4(3H)-quinazolinone, and 2-phenyl-4(3H)-quinazolinone show significant antibacterial and analgesic activities, suggesting their potential as new analgesic drugs (Osarumwense et al., 2021).
Anticonvulsant Activity : Some new 2-substituted 3-aryl-4(3H)-quinazolinones exhibit promising anticonvulsant activity with low neurotoxicity, suggesting their use in treating seizures (Wolfe et al., 1990).
Corrosion Inhibition : Novel quinazolinone derivatives have been shown to effectively inhibit mild steel corrosion, with high inhibition efficiencies, indicating their application in materials science (Errahmany et al., 2020).
Cancer Research : Some quinazolinone derivatives inhibit the growth of liver cancer cells, such as HepG2, indicating their potential in cancer research and treatment (El-Sakka et al., 2019).
Antioxidant Properties : Compounds like 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one demonstrate potent antioxidant activity with metal-chelating properties, useful in various biological applications (Mravljak et al., 2021).
Anti-Inflammatory Agents : 2,3-diaryl quinazolinones show anti-inflammatory activity and are gastric safe, making them a promising template for designing new anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).
Synthesis Methods : Advances in the synthesis of 4(3H)-quinazolinones open up applications in various fields, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory research (He et al., 2014).
Hypolipidemic Activity : Some novel quinazoline derivatives demonstrate hypolipidemic activities, suggesting their use in treating lipid disorders (Kurogi et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
8-methoxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444674 | |
| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-methyl-4(3H)-quinazolinone | |
CAS RN |
90915-45-0 | |
| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



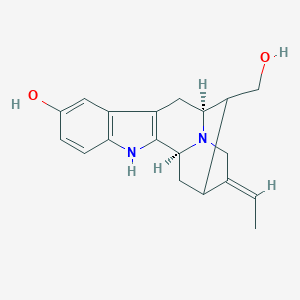
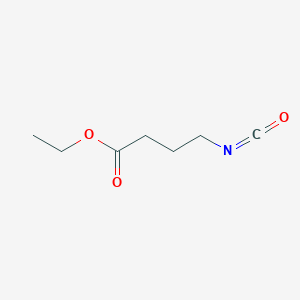
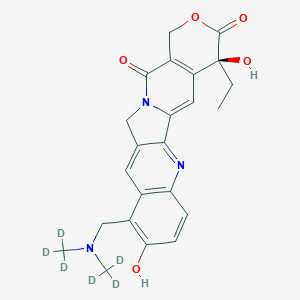
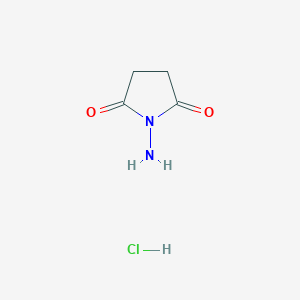
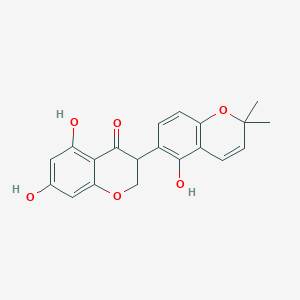
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
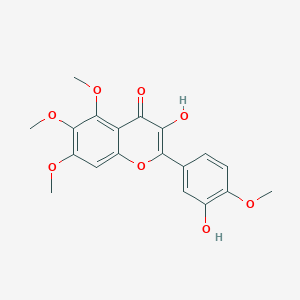
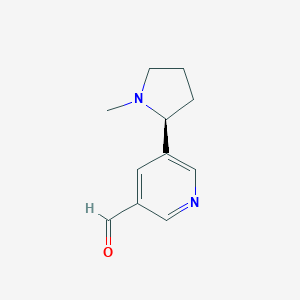
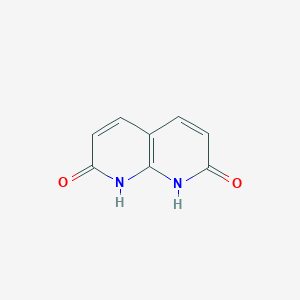
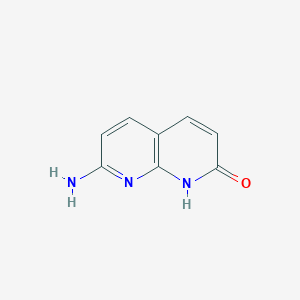
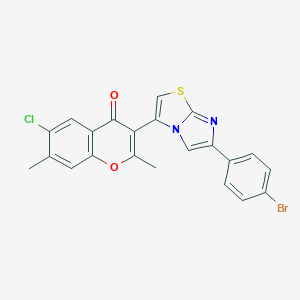
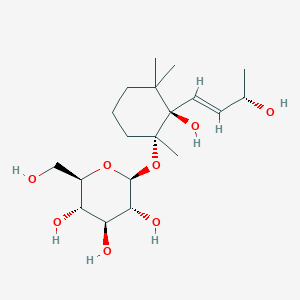

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)